1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid
Overview
Description
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid is a synthetic organic compound that features an indole core substituted with a tert-butoxycarbonyl-protected amino group and a carboxylic acid group
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The mode of action of this compound is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during subsequent reactions, preventing it from reacting with other groups. The Boc group can be removed later under acidic conditions .
Biochemical Pathways
Given that the compound is used in dipeptide synthesis , it may be involved in pathways related to peptide or protein synthesis or modification. The compound’s Boc group allows it to participate in reactions without unwanted side reactions, expanding the applicability of amino acid ionic liquids (AAILs) in organic synthesis .
Pharmacokinetics
Boc-protected amino acid ionic liquids (Boc-AAILs), which are similar to the compound , are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption and distribution in the body.
Result of Action
The compound’s use in dipeptide synthesis suggests that it could play a role in the formation of peptides . The compound’s Boc group allows it to participate in peptide synthesis reactions without unwanted side reactions .
Action Environment
The action of “1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid” can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that it may be more effective in certain solvents . Additionally, the addition and removal of the Boc group are influenced by the pH of the environment . The compound’s effectiveness could also be influenced by temperature, as certain reactions may require heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis or transition metal-catalyzed cyclization reactions.
Coupling Reactions: The protected amino group is then coupled with the indole core using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
- 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-3-carboxylic acid
- 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-2-carboxylic acid
- 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-4-carboxylic acid
Comparison: 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-indole-5-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 5-carboxylic acid derivative may exhibit different binding affinities and selectivities compared to the 3-, 2-, or 4-carboxylic acid derivatives .
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-11-13(15(20)21)5-6-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZCVQQJUQKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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